(R)-8-Methoxychroman-4-amine
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Overview
Description
®-8-Methoxychroman-4-amine is a chiral compound belonging to the chroman family. Chromans are known for their diverse biological activities and are often used in medicinal chemistry. The ®-enantiomer of 8-Methoxychroman-4-amine is particularly interesting due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-8-Methoxychroman-4-amine typically involves the following steps:
Starting Material: The synthesis begins with a suitable chroman derivative.
Methoxylation: Introduction of a methoxy group at the 8th position of the chroman ring.
Amination: Introduction of an amine group at the 4th position, often through reductive amination or nucleophilic substitution.
Industrial Production Methods: Industrial production of ®-8-Methoxychroman-4-amine may involve:
Catalytic Hydrogenation: Using catalysts like palladium on carbon to achieve selective reduction.
Enzymatic Resolution: Employing enzymes to separate the ®-enantiomer from a racemic mixture.
Types of Reactions:
Oxidation: ®-8-Methoxychroman-4-amine can undergo oxidation to form corresponding quinones.
Reduction: The compound can be reduced to form various derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Alkyl halides or acyl chlorides under basic conditions.
Major Products:
Oxidation Products: Quinones and related compounds.
Reduction Products: Various amine derivatives.
Substitution Products: Functionalized chroman derivatives.
Scientific Research Applications
Chemistry: ®-8-Methoxychroman-4-amine is used as a building block in organic synthesis, particularly in the synthesis of complex molecules.
Biology: The compound is studied for its potential as a bioactive molecule, with applications in enzyme inhibition and receptor modulation.
Medicine: Research is ongoing into its potential therapeutic uses, including as an anti-inflammatory and neuroprotective agent.
Industry: In the pharmaceutical industry, ®-8-Methoxychroman-4-amine is used in the development of new drugs and as an intermediate in chemical synthesis.
Mechanism of Action
The mechanism of action of ®-8-Methoxychroman-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. It may inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects. The exact pathways and targets are subjects of ongoing research.
Comparison with Similar Compounds
8-Methoxychroman-4-amine: The non-chiral version of the compound.
4-Amino-2-methylchroman: Another chroman derivative with similar structural features.
Uniqueness: ®-8-Methoxychroman-4-amine is unique due to its chiral nature, which can result in different biological activities compared to its non-chiral or other chiral counterparts. Its specific configuration may lead to higher selectivity and potency in its biological applications.
Properties
IUPAC Name |
(4R)-8-methoxy-3,4-dihydro-2H-chromen-4-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-12-9-4-2-3-7-8(11)5-6-13-10(7)9/h2-4,8H,5-6,11H2,1H3/t8-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPYXECSRHOYDPH-MRVPVSSYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OCCC2N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC2=C1OCC[C@H]2N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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